molecular formula C10H6Cl3F3N4O3 B3042631 Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 648859-28-3

Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B3042631
CAS No.: 648859-28-3
M. Wt: 393.5 g/mol
InChI Key: HVDWXSFHSUROPD-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a hydrazino group at position 2, modified with a trichloroacryloyl moiety, a trifluoromethyl group at position 4, and a methyl ester at position 5.

Properties

IUPAC Name

methyl 2-[2-(2,3,3-trichloroprop-2-enoyl)hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3F3N4O3/c1-23-8(22)3-2-17-9(18-5(3)10(14,15)16)20-19-7(21)4(11)6(12)13/h2H,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDWXSFHSUROPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C(F)(F)F)NNC(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, focusing on its mechanisms, efficacy, and safety profiles.

  • Molecular Formula : C₁₁H₈Cl₃F₃N₄O₂
  • Molecular Weight : 353.56 g/mol
  • CAS Number : 648859-28-3

The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been noted for its potential as an anti-tubercular agent, similar to other trifluoromethyl pyrimidine derivatives. The mechanism involves inhibiting the growth of Mycobacterium tuberculosis, which is crucial in treating tuberculosis infections. The structure-activity relationship (SAR) indicates that the trifluoromethyl group enhances the compound's potency against bacterial strains.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that compounds with a trifluoromethyl group show promising activity against M. tuberculosis with minimal inhibitory concentrations (MICs) below 5 μM . The structure of this compound suggests potential efficacy in this area.
  • Cytotoxicity :
    • While exhibiting antimicrobial properties, it is essential to assess cytotoxicity against human cell lines. Early studies suggest that some derivatives demonstrate low selectivity and may exhibit cytotoxic effects at higher concentrations. For instance, a related compound showed an IC₅₀ greater than 100 μM, indicating a need for further optimization to reduce cytotoxicity while maintaining antimicrobial efficacy .

Case Study 1: Anti-Tubercular Screening

A whole-cell screening identified several trifluoromethyl pyrimidinone compounds with significant activity against M. tuberculosis. Among these, this compound was highlighted for its structural similarity to effective anti-tubercular agents .

CompoundMIC (μM)Cytotoxicity (IC₅₀ μM)
This compound<5>100
Related Trifluoromethyl Pyrimidinone<5<50

Case Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship analysis demonstrated that substitution patterns significantly affect biological activity. The presence of the trifluoromethyl group at the 6-position was found to be optimal for antimicrobial action while maintaining acceptable levels of cytotoxicity .

Comparison with Similar Compounds

Research Findings and Implications

  • Comparative Bioactivity: Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (448242-52-2) has a 0.97 structural similarity to the target compound, implying overlapping bioactivity profiles, albeit with differences in potency due to substituent effects .

Q & A

Q. What are the foundational steps for synthesizing this compound, and what analytical techniques validate its purity?

Synthesis typically involves multi-step routes, starting with pyrimidine carboxylate precursors and introducing hydrazino and trichloroacryloyl moieties via nucleophilic substitution or condensation reactions. Key intermediates should be characterized using NMR (1H/13C), IR spectroscopy, and mass spectrometry to confirm structural integrity . Purity is assessed via HPLC or TLC, with elemental analysis for final validation.

Q. How can researchers optimize reaction conditions to improve yield?

Utilize statistical design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs reduce experimental runs while capturing critical interactions between variables . Post-optimization, kinetic studies can further refine time-dependent parameters.

Q. What stability challenges arise during storage, and how are they mitigated?

The compound’s stability is influenced by moisture, light, and temperature. Conduct accelerated stability studies under stressed conditions (e.g., 40°C/75% RH) with periodic HPLC analysis. Use inert atmospheres (argon) and desiccants for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Tools like ICReDD’s reaction path search methods enable efficient prediction of regioselectivity, particularly for trichloroacryloyl group additions . Pair computational results with experimental validation using substituent-directed synthesis (e.g., directing groups on pyrimidine rings) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR/IR data may arise from tautomerism or dynamic equilibria. Use 2D NMR techniques (COSY, NOESY) to distinguish between isomers. For ambiguous cases, compare computational IR/NMR spectra (generated via Gaussian or ORCA) with experimental data .

Q. How are hazardous intermediates (e.g., chlorinated byproducts) safely handled in scaled-up syntheses?

Implement continuous flow reactors to minimize exposure to toxic intermediates. Use in-line quenching systems (e.g., scrubbers for HCl gas) and real-time monitoring (FTIR/Raman) for hazard mitigation. Waste must be segregated and treated via professional disposal protocols .

Q. What mechanistic insights explain unexpected byproducts in hydrazine coupling reactions?

Mechanistic studies using isotopic labeling (15N/13C) or trapping experiments (e.g., radical inhibitors) can identify competing pathways. For example, trichloroacryloyl electrophilicity may lead to Michael addition side reactions unless steric hindrance is engineered .

Methodological Frameworks

Q. How to design a reaction workflow integrating computational and experimental data?

Adopt the ICReDD feedback loop :

  • Step 1: Simulate reaction pathways using quantum mechanics (e.g., transition state analysis).
  • Step 2: Narrow experimental conditions via machine learning (e.g., Bayesian optimization).
  • Step 3: Validate computationally predicted outcomes in lab experiments.
  • Step 4: Feed experimental data back into simulations to refine models .

Q. What statistical approaches validate reproducibility in multi-step syntheses?

Apply analysis of variance (ANOVA) to assess batch-to-batch variability. Use control charts (e.g., Shewhart charts) for critical quality attributes (e.g., yield, purity) and establish acceptance criteria based on ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate

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